Tris(trifluoroethenyl)borane

Description

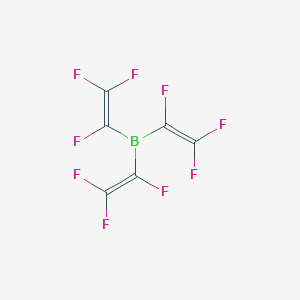

Tris(trifluoroethenyl)borane (B(CH=CF₂)₃) is a fluorinated organoboron compound characterized by three trifluoroethenyl (CH=CF₂) substituents bonded to a central boron atom. These compounds are renowned for their strong Lewis acidity, driven by electron-withdrawing fluorine substituents, which enhance boron’s electrophilicity. Such properties make them valuable in catalysis, small-molecule activation, and materials science .

Properties

CAS No. |

815-70-3 |

|---|---|

Molecular Formula |

C6BF9 |

Molecular Weight |

253.86 g/mol |

IUPAC Name |

tris(1,2,2-trifluoroethenyl)borane |

InChI |

InChI=1S/C6BF9/c8-1(4(11)12)7(2(9)5(13)14)3(10)6(15)16 |

InChI Key |

HUESJFOREHXTIN-UHFFFAOYSA-N |

Canonical SMILES |

B(C(=C(F)F)F)(C(=C(F)F)F)C(=C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoroethenyl)borane typically involves the reaction of boron trichloride with trifluoroethene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

BCl3+3CF2=CF2→B(CF2=CF2)3+3HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoroethenyl)borane undergoes a variety of chemical reactions, including:

Hydroboration: The addition of borane to alkenes and alkynes to form organoboranes.

Oxidation: Conversion of organoboranes to alcohols using oxidizing agents.

Reduction: Reduction of carbonyl compounds to alcohols in the presence of this compound.

Common Reagents and Conditions:

Hydroboration: Typically carried out using alkenes or alkynes in the presence of this compound under mild conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Hydroboration: Organoboranes.

Oxidation: Alcohols.

Reduction: Alcohols from carbonyl compounds.

Scientific Research Applications

Tris(trifluoroethenyl)borane has found applications in various fields of scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in hydroboration and polymerization reactions.

Biology: Investigated for its potential use in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tris(trifluoroethenyl)borane involves its strong Lewis acidity, which allows it to act as an electron acceptor in various chemical reactions. The compound can form stable complexes with electron-rich species, facilitating a range of transformations. The molecular targets and pathways involved include:

Lewis Acid-Base Interactions: Formation of adducts with nucleophiles.

Catalysis: Activation of substrates through coordination to the boron center, enhancing reactivity.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Boranes

Structural and Electronic Properties

Fluorinated boranes vary significantly in Lewis acidity, thermal stability, and reactivity based on substituent electronic and steric effects. Key comparisons include:

Tris(pentafluorophenyl)borane (B(C₆F₅)₃, BCF)

- Structure : Three pentafluorophenyl (C₆F₅) groups.

- Lewis Acidity : High (Gutmann-Beckett acceptor number: ~89), but lower than perfluorotolyl derivatives .

- Applications : Widely used in FLP chemistry, olefin polymerization, and hydroboration catalysis due to balanced acidity and stability .

Tris[3,5-bis(trifluoromethyl)phenyl]borane

- Structure : Three 3,5-bis(trifluoromethyl)phenyl groups.

- Lewis Acidity : Exceeds BCF due to stronger electron-withdrawing CF₃ groups, enhancing catalytic activity in hydroboration and imine reductions .

- Thermal Stability : Moderate; decomposition observed under prolonged heating .

Tris(perfluorotolyl)borane (BTolF)

- Structure : Three tetrafluoro-4-(trifluoromethyl)phenyl groups.

- Lewis Acidity : Highest reported among fluorinated boranes (9–10% higher than BCF), with fluoride-ion affinity surpassing SbF₅ .

- Limitations : Synthetic complexity and sensitivity to moisture .

Tris(trifluoromethyl)borane carbonyl ((CF₃)₃BCO)

- Structure : Trifluoromethyl groups with a coordinated CO ligand.

- Reactivity : Acts as a strong Lewis acid but exhibits lower thermal stability compared to aryl-substituted boranes. Synthesized via solvolysis of K[B(CF₃)₄] in H₂SO₄ .

Catalytic Performance

Fluorinated boranes are pivotal in hydroelementation and polymerization. For example:

- Hydroboration: B(C₆F₅)₃ catalyzes alkene hydroboration with HBpin, but tris[3,5-bis(trifluoromethyl)phenyl]borane achieves higher turnover frequencies (TOFs) due to enhanced acidity .

- Polymerization : BCF activates metallocene catalysts in Ziegler-Natta systems, while BTolF’s superior acidity may enable new catalytic pathways .

Stability and Decomposition

- BCF : Resists hydrolysis and thermal degradation up to 150°C, making it industrially viable .

- Perfluoroalkyl Boranes : Prone to radical decomposition (e.g., (CF₃)₃B˙⁻ intermediates decompose rapidly in dichloromethane) .

Data Tables

Table 1: Comparative Properties of Fluorinated Boranes

| Compound | Substituents | Lewis Acidity (Relative to BCF) | Thermal Stability | Key Applications | References |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | C₆F₅ | 1.0 (Baseline) | High | FLP chemistry, polymerization | [3], [6], [18] |

| Tris[3,5-(CF₃)₂C₆H₃]₃ | 3,5-bis(CF₃)C₆H₃ | 1.5–2.0× | Moderate | Hydroboration, imine reduction | [6], [8] |

| BTolF | F₃CC₆F₄ | 1.09–1.10× | Moderate | Superacid catalysis | [21] |

| (CF₃)₃BCO | CF₃ + CO ligand | ~1.2× | Low | Gas-phase reactions | [4] |

Table 2: Catalytic Performance in Hydroboration

| Catalyst | Substrate | TOF (h⁻¹) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | Styrene | 120 | 85 | 25°C, 12 h | [6] |

| Tris[3,5-(CF₃)₂C₆H₃]₃ | Styrene | 450 | 92 | 25°C, 6 h | [8] |

| BTolF | N/A | N/A | N/A | Under study | [21] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.